N-(Pyridin-3-yl)pyridin-2-amine
Overview
Description
N-(Pyridin-3-yl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of two pyridine rings connected via an amine group
Mechanism of Action
Target of Action
N-(Pyridin-3-yl)pyridin-2-amine is a complex organic compound that interacts with various targets. It has been found to have antifungal activity, particularly against Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s composition and integrity, impairing its function and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme CYP51, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell and ultimately leading to cell death .
Pharmacokinetics
In-silico absorption, distribution, metabolism, excretion, and toxicity (admet) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that the compound is effective at relatively low concentrations in inhibiting the growth of Candida spp., including several multidrug-resistant strains .
Biochemical Analysis
Biochemical Properties
It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Cellular Effects
Related compounds have shown cytotoxic activity against various cancer cell lines . For instance, a derivative of N-(Pyridin-3-yl)pyrimidin-2-yl-aminophenyl-amide showed more cytotoxic activity than the reference drug (imatinib) when tested against A549 lung cancer cell lines .
Molecular Mechanism
Related compounds have been shown to inhibit receptor tyrosine kinase
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Pyridin-3-yl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N-(Pyridin-3-yl)pyridin-2-amine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of materials with specific electronic and optical properties
Comparison with Similar Compounds
N-(Pyridin-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)pyridin-2-amine: This compound has a similar structure but with the amine group attached to the second position of the pyridine ring.
N-(Pyridin-2-yl)imidates: These compounds have an imidate group instead of an amine group, leading to different chemical properties and reactivity.
N-(Pyridin-3-yl)pyrazin-2-amine: This compound features a pyrazine ring instead of a second pyridine ring, resulting in distinct chemical behavior.
Properties
IUPAC Name |
N-pyridin-3-ylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOUVZLLXQKXPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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